molecular formula C15H23N3O2 B2883598 2-(4-Boc-Aminopiperidino)pyridine CAS No. 252578-12-4

2-(4-Boc-Aminopiperidino)pyridine

Cat. No.: B2883598
CAS No.: 252578-12-4
M. Wt: 277.368
InChI Key: FCUJUFYDZBYLGD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Biological Activity

2-(4-Boc-Aminopiperidino)pyridine is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its pharmacological properties, particularly focusing on its anticancer and antimalarial activities, along with relevant case studies and research findings.

Chemical Structure and Properties

The compound's structure can be described as follows:

  • IUPAC Name: 2-(4-tert-butoxycarbonylaminopiperidin-1-yl)pyridine
  • Molecular Formula: C14_{14}H20_{20}N2_{2}O
  • CAS Number: 252578-12-4

This compound features a pyridine ring substituted with a piperidine moiety, which is further modified by a Boc (tert-butoxycarbonyl) protecting group on the amine.

Anticancer Activity

Research indicates that compounds similar to this compound exhibit significant anticancer properties. For instance, derivatives of pyridine have been shown to interfere with cancer cell proliferation through various mechanisms, including the inhibition of specific kinases involved in tumor growth.

  • Case Study Example: A study demonstrated that pyridine derivatives could inhibit the growth of various cancer cell lines. The most potent derivatives showed IC50 values in the low micromolar range, suggesting substantial anticancer potential .

Antimalarial Activity

The compound's structural similarities to known antimalarial agents suggest it may also possess antiplasmodial activity. Research on related compounds indicates that modifications to the pyridine core can significantly influence antimalarial efficacy.

  • Research Findings: In vitro studies have shown that certain pyridine derivatives exhibit potent antiplasmodial activity against Plasmodium falciparum strains, with IC50 values ranging from 6 to 94 nM. These compounds demonstrated good metabolic stability and efficacy in animal models .

The biological activity of this compound is believed to stem from its ability to interact with specific biological targets:

  • Kinase Inhibition: Similar compounds have been documented to inhibit kinases that play crucial roles in cancer cell signaling pathways.
  • Plasmodium Inhibition: The mechanism may involve interference with the metabolic pathways of the malaria parasite, leading to reduced survival and replication rates.

Data Summary

Biological ActivityIC50 Value (nM)Target Organism/Cell LineReference
AnticancerLow micromolarVarious cancer cell lines
Antimalarial6 - 94Plasmodium falciparum

Properties

IUPAC Name

tert-butyl N-(1-pyridin-2-ylpiperidin-4-yl)carbamate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H23N3O2/c1-15(2,3)20-14(19)17-12-7-10-18(11-8-12)13-6-4-5-9-16-13/h4-6,9,12H,7-8,10-11H2,1-3H3,(H,17,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FCUJUFYDZBYLGD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NC1CCN(CC1)C2=CC=CC=N2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H23N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

277.36 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods I

Procedure details

Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One

Synthesis routes and methods II

Procedure details

The reaction mixture of tert-butyl piperidin-4-ylcarbamate (200 mg, 0.10 mmol), 2-bromopyridine (205 mg, 1.30 mmol), Pd2(dba)3 (18.0 mg, 0.02 mmol), Xantphos (35.0 mg, 0.06 mmol) and Cs2CO3 (490 mg, 1.50 mmol) was heated at 100° C. for 1 day. Additional 2-bromopyridine (205 mg, 1.30 mmol), Pd2(dba)3 (18.0 mg, 0.02 mmol), Xantphos (35.0 mg, 0.06 mmol), Cs2CO3 (490 mg, 1.50 mmol) were added to the reaction mixture, and heated at 100° C. for 1 day. The reaction mixture was cooled to room temperature, diluted with EtOAc and water. The separated aqueous layer was extracted with EtOAc, the combined organic layers were dried over Na2SO4, filtered, and concentrated in vacuo. The residue was purified by column chromatography (EtOAc) to give tert-butyl 1-(pyridin-2-yl)piperidin-4-ylcarbamate (86.8 mg, 31%) as a pale yellow solid. m/z=278.06 [M+1]+.
Quantity
200 mg
Type
reactant
Reaction Step One
Quantity
205 mg
Type
reactant
Reaction Step One
Quantity
35 mg
Type
reactant
Reaction Step One
Name
Cs2CO3
Quantity
490 mg
Type
reactant
Reaction Step One
Quantity
18 mg
Type
catalyst
Reaction Step One
Quantity
205 mg
Type
reactant
Reaction Step Two
Quantity
35 mg
Type
reactant
Reaction Step Two
Name
Cs2CO3
Quantity
490 mg
Type
reactant
Reaction Step Two
Quantity
18 mg
Type
catalyst
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Three
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Three

Synthesis routes and methods III

Procedure details

A solution of 2-chloropyridine (0.83 ml, 8.81 mmol), tert-butyl piperidine-4-ylcarbamate (1.85 g, 9.24 mmol) and TEA (0.98 mL, 9.69 mmol) in DMSO (5 mL) was heated at 120° C. for 4 h 45 mins and then warmed to 140° C. for 2 days. EtOAc was added and the organic phase was washed with water then brine before evaporating to dryness. The residue was purified on a Biotage Horizion HPFC system eluting with 20% EtOAc in petroleum ether (40-60° C.) to give the title compound (0.65 mg, 27%). 1H NMR (500 MHz, CDCl3): 8.19 (s, 1H), 7.48 (dd, 1H), 6.67 (d, 1H), 6.61 (t, 1H), 4.49 (bs, 1H), 4.21 (d, 2H), 3.70 (bs, 1H), 2.99 (t, 2H), 2.05 (d, 2H), 1.59-1.38 (m, 11H). 13C NMR (CDCl3): 159.5, 155.4, 148.2, 137.7, 113.3, 107.5, 79.6, 48.4, 44.6, 32.3, 28.7; Mass Spectrum: M+H 278.
Quantity
0.83 mL
Type
reactant
Reaction Step One
Quantity
1.85 g
Type
reactant
Reaction Step One
[Compound]
Name
TEA
Quantity
0.98 mL
Type
reactant
Reaction Step One
Name
Quantity
5 mL
Type
solvent
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Yield
27%

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.